An In-Depth Technical Guide to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its unsaturated precursor, (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid. These compounds belong to the α-cyanocinnamic acid derivative family, a class of molecules with significant applications ranging from matrices in mass spectrometry to building blocks in medicinal chemistry. This document details their chemical structure, physicochemical and spectroscopic properties, and provides validated, step-by-step synthetic protocols with mechanistic insights. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this molecular scaffold.
Chemical Identity and Molecular Structure
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is a saturated propanoic acid derivative featuring a 3,4-dimethoxyphenyl group at the β-position and a nitrile group at the α-position. Its direct synthetic precursor, an α,β-unsaturated alkene, is often the primary product of common synthetic routes and is itself a compound of significant interest.
The core structure consists of three key functional domains:
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A Phenyl Ring: Substituted with two electron-donating methoxy groups, which influence the electronic properties and reactivity of the molecule.
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A Carboxylic Acid Group: Provides acidity and a site for further derivatization, such as amidation or esterification.[1]
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A Cyano (Nitrile) Group: A strong electron-withdrawing group that activates the adjacent α-carbon and is a characteristic feature of this compound class.[2]
For clarity, this guide will address both the saturated (propanoic) and unsaturated (propenoic) forms.
1.1. (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid
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Synonyms: 3,4-Dimethoxy-α-cyanocinnamic acid
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Molecular Formula: C₁₂H₁₁NO₄
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Molecular Weight: 233.22 g/mol
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Structure:

1.2. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid
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Synonyms: 3,4-Dimethoxy-α-cyanohydrocinnamic acid
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Molecular Formula: C₁₂H₁₃NO₄
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Molecular Weight: 235.24 g/mol
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Structure:

Physicochemical and Spectroscopic Properties
The properties of these molecules are dictated by their functional groups and the conjugated system present in the propenoic acid derivative. Spectroscopic analysis is essential for structural confirmation post-synthesis.[3]
| Property | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid | Justification & References |
| Appearance | White to pale yellow solid | White solid | Cinnamic acid derivatives are typically crystalline solids.[4] |
| Melting Point (°C) | Estimated: 180-200 | Estimated: 90-110 | The extended conjugation and planarity in the propenoic structure lead to a higher melting point compared to the more flexible saturated propanoic analog. |
| Solubility | Soluble in DMSO, DMF, alcohols; sparingly in water | Soluble in DMSO, DMF, alcohols; sparingly in water | The carboxylic acid group confers some polarity, but the aromatic ring limits aqueous solubility.[5] |
| pKa | Estimated: 3-4 | Estimated: 4-5 | The electron-withdrawing cyano group and conjugated system increase the acidity (lower pKa) of the propenoic acid relative to the propanoic acid.[6] |
| Calculated LogP | ~1.5 | ~1.2 | The saturated analog is slightly more polar. |
Spectroscopic Signatures
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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-C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2230 cm⁻¹.[7] This peak is highly characteristic and sensitive to the electronic environment.
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-C=O Stretch (Carboxylic Acid): A strong, broad band will appear around 1700-1725 cm⁻¹.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, typical for hydrogen-bonded dimers.
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C=C Stretch (Alkene): For the propenoic derivative, a peak will be present around 1625-1640 cm⁻¹.
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C-O Stretch (Methoxy): Strong bands are expected around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Methoxy Protons (-OCH₃): Two sharp singlets around δ 3.8-4.0 ppm, each integrating to 3H.
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Aromatic Protons: Signals in the δ 6.8-7.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Vinylic Proton (=CH-): For the propenoic derivative, a singlet is expected around δ 8.0 ppm.
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Aliphatic Protons (-CH-CH₂-): For the propanoic derivative, complex multiplets will appear in the δ 3.0-4.5 ppm region.
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¹³C NMR:
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Carboxyl Carbon (-COOH): δ 165-175 ppm.
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Nitrile Carbon (-C≡N): δ 115-120 ppm.
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Alkene/Aromatic Carbons: δ 110-155 ppm.
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Methoxy Carbons (-OCH₃): δ 55-60 ppm.
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Mass Spectrometry (MS):
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In negative ion mode electrospray ionization (ESI-), the most prominent ion will be the deprotonated molecule [M-H]⁻ at m/z 232.2 for the propenoic acid and m/z 234.2 for the propanoic acid.
Synthesis and Mechanistic Insights
The most efficient and direct route to synthesize the unsaturated precursor is the Knoevenagel condensation.[8] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with an aldehyde (3,4-dimethoxybenzaldehyde).[9]
Synthesis of (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic Acid
Causality: The Knoevenagel condensation is selected for its high efficiency in forming α,β-unsaturated cyano-acids. The reaction is driven by the acidity of the α-protons in cyanoacetic acid, which are readily removed by a mild base. The subsequent dehydration step is thermodynamically favorable as it creates a highly conjugated system. Both acidic and basic sites on a catalyst can be necessary to achieve high reaction rates.[10]
Detailed Experimental Protocol:
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Materials: 3,4-dimethoxybenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), ethanol (solvent), piperidine (0.1 eq, catalyst), 3M Hydrochloric acid, deionized water.
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Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde in ethanol. b. Add cyanoacetic acid to the solution and stir until dissolved. c. Add piperidine to the reaction mixture. d. Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[9] e. After completion, cool the flask to room temperature, then place it in an ice bath. f. Slowly add 3M HCl while stirring. A precipitate will form as the product is insoluble in the acidic aqueous medium. g. Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts and acid. h. For further purification, recrystallize the crude product from an ethanol/water mixture to yield the pure (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid as a crystalline solid.
Mechanistic Pathway
The reaction proceeds via a well-established mechanism. The base deprotonates the highly acidic α-carbon of cyanoacetic acid to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration to yield the stable, conjugated final product.
Reduction to 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid
To obtain the target saturated compound, the alkene double bond of the propenoic acid must be selectively reduced. Catalytic hydrogenation is the standard and most effective method for this transformation. Alternatively, reagents like sodium borohydride can be used.[11]
Detailed Experimental Protocol (Hydrogenation):
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Materials: (E)-2-Cyano-3-(3,4-dimethoxyphenyl)propenoic acid (1.0 eq), Palladium on carbon (Pd/C, 5-10 mol%), methanol or ethyl acetate (solvent), Hydrogen gas (H₂).
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Procedure: a. Dissolve the propenoic acid in a suitable solvent (e.g., methanol) in a hydrogenation flask. b. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). c. Seal the vessel, evacuate the air, and backfill with hydrogen gas. d. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature until hydrogen uptake ceases. e. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. f. Filter the mixture through a pad of Celite to remove the palladium catalyst. g. Evaporate the solvent under reduced pressure to yield the crude 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, which can be purified by recrystallization.
Potential Applications and Research Context
Derivatives of α-cyanocinnamic acid are not merely synthetic curiosities; they are functional molecules with established and emerging applications.
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MALDI Mass Spectrometry: α-Cyano-4-hydroxycinnamic acid (CHCA) is a gold-standard matrix for the analysis of peptides and proteins using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2] The 3,4-dimethoxy analog shares the core α-cyanocinnamic acid structure, suggesting it could function as a MALDI matrix. The mechanism involves the matrix absorbing laser energy and transferring a proton to the analyte, enabling its ionization and detection.[2]
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Medicinal Chemistry Building Block: The 3,4-dimethoxyphenyl motif is present in numerous bioactive molecules. The title compound can serve as a versatile intermediate for synthesizing more complex pharmaceutical agents.[4] Related compounds, such as derivatives of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid, are explored in neuroscience for potential neuroprotective effects.[12] Furthermore, various amide and hydrazide derivatives of similar structures have been synthesized and tested for antibacterial and anthelmintic activity.[1]
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Precursor for Bio-based Chemicals: Cinnamic acids and their derivatives are naturally occurring and can be sourced from plants, making them interesting starting materials for the synthesis of fine chemicals and polymers.
Conclusion
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid and its unsaturated precursor are well-defined chemical entities with a robust and accessible synthetic pathway via the Knoevenagel condensation. The rich functionality of the molecule—combining a nitrile, a carboxylic acid, and an electron-rich aromatic ring—makes it a valuable compound for materials science applications, particularly in mass spectrometry, and as a versatile scaffold for drug discovery and development. The detailed protocols and mechanistic discussions provided herein offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
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